molecular formula C11H7ClFN B6309370 3-Chloro-2-(4-fluorophenyl)pyridine CAS No. 847226-00-0

3-Chloro-2-(4-fluorophenyl)pyridine

Cat. No.: B6309370
CAS No.: 847226-00-0
M. Wt: 207.63 g/mol
InChI Key: XUWFWHJZZONRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-fluorophenyl)pyridine: is an organic compound with the molecular formula C11H7ClFN . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and a 4-fluorophenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Chloro-2-(4-fluorophenyl)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. In this case, 3-chloropyridine can be coupled with 4-fluorophenylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods:

Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a controlled environment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

3-Chloro-2-(4-fluorophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activity and potential therapeutic applications .

Industry:

The compound is used in the production of agrochemicals and other industrial chemicals. Its unique structure makes it valuable in the development of new products with specific properties .

Comparison with Similar Compounds

Uniqueness:

3-Chloro-2-(4-fluorophenyl)pyridine is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications .

Properties

IUPAC Name

3-chloro-2-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWFWHJZZONRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.